molecular formula C12H10O2 B1364503 2-(5-Methyl-2-Furyl)benzaldehyde CAS No. 400746-82-9

2-(5-Methyl-2-Furyl)benzaldehyde

Cat. No.: B1364503
CAS No.: 400746-82-9
M. Wt: 186.21 g/mol
InChI Key: XBNQFPPQJHCVIB-UHFFFAOYSA-N
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Description

It is a yellowish liquid with a sweet, floral odor and is commonly used in the fragrance industry. In recent years, it has gained attention for its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-Furyl)benzaldehyde typically involves the reaction of 5-methylfurfural with benzaldehyde under acidic conditions . The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-Furyl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: Substitution reactions can occur at the furan ring or the benzaldehyde moiety, depending on the reagents and conditions used.

Major Products

The major products formed from these reactions include 2-(5-Methyl-2-Furyl)benzoic acid (from oxidation), 2-(5-Methyl-2-Furyl)benzyl alcohol (from reduction), and various substituted derivatives (from substitution reactions) .

Scientific Research Applications

2-(5-Methyl-2-Furyl)benzaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the fragrance industry and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-Furyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes . Its antimicrobial properties are attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

    2-Furylbenzaldehyde: Similar structure but lacks the methyl group on the furan ring.

    5-Methylfurfural: Contains the furan ring with a methyl group but lacks the benzaldehyde moiety.

    Benzaldehyde: Contains the benzaldehyde moiety but lacks the furan ring.

Uniqueness

2-(5-Methyl-2-Furyl)benzaldehyde is unique due to the presence of both the furan ring and the benzaldehyde moiety, which imparts distinct chemical and biological properties . This combination allows it to participate in a variety of chemical reactions and makes it valuable in multiple scientific and industrial applications .

Properties

IUPAC Name

2-(5-methylfuran-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9-6-7-12(14-9)11-5-3-2-4-10(11)8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNQFPPQJHCVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394315
Record name 2-(5-Methyl-2-Furyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400746-82-9
Record name 2-(5-Methyl-2-Furyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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